REACTION_CXSMILES
|
[OH:1][C@@H:2]1[CH2:7][CH2:6][N:5](C(OCC2C=CC=CC=2)=O)[C@H:4]([C:18]([O:20][CH3:21])=[O:19])[CH2:3]1>C(O)C.[Pd]>[CH3:21][O:20][C:18]([CH:4]1[CH2:3][CH:2]([OH:1])[CH2:7][CH2:6][NH:5]1)=[O:19]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
O[C@H]1C[C@H](N(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1NCCC(C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C@@H:2]1[CH2:7][CH2:6][N:5](C(OCC2C=CC=CC=2)=O)[C@H:4]([C:18]([O:20][CH3:21])=[O:19])[CH2:3]1>C(O)C.[Pd]>[CH3:21][O:20][C:18]([CH:4]1[CH2:3][CH:2]([OH:1])[CH2:7][CH2:6][NH:5]1)=[O:19]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
O[C@H]1C[C@H](N(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1NCCC(C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH:1][C@@H:2]1[CH2:7][CH2:6][N:5](C(OCC2C=CC=CC=2)=O)[C@H:4]([C:18]([O:20][CH3:21])=[O:19])[CH2:3]1>C(O)C.[Pd]>[CH3:21][O:20][C:18]([CH:4]1[CH2:3][CH:2]([OH:1])[CH2:7][CH2:6][NH:5]1)=[O:19]
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
O[C@H]1C[C@H](N(CC1)C(=O)OCC1=CC=CC=C1)C(=O)OC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1NCCC(C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |